N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
CAS No.:
Cat. No.: VC14770219
Molecular Formula: C20H23N5O
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5O |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-naphthalen-1-yl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C20H23N5O/c26-19(22-18-10-6-8-16-7-2-3-9-17(16)18)13-20(11-4-1-5-12-20)14-25-15-21-23-24-25/h2-3,6-10,15H,1,4-5,11-14H2,(H,22,26) |
| Standard InChI Key | BQPCPFYACZBRHA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(CC(=O)NC2=CC=CC3=CC=CC=C32)CN4C=NN=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide features a naphthalen-1-yl group linked via an acetamide bridge to a cyclohexane ring substituted with a tetrazole-methyl moiety. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the compound’s polarity and hydrogen-bonding capacity, critical for interactions with biological targets. The cyclohexyl group introduces steric bulk, potentially influencing conformational flexibility and binding specificity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 349.4 g/mol | |
| IUPAC Name | N-naphthalen-1-yl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide | |
| Canonical SMILES | C1CCC(CC1)(CN2C=NN=N2)CC(=O)Nc3cccc4c3cccc4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 |
Spectral Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited in publicly available literature, analogs with tetrazole and naphthalene components exhibit distinct absorption bands. For instance, tetrazole rings typically show strong absorption near 1600 cm in IR spectra due to C=N stretching . The naphthalene moiety contributes UV-Vis absorption maxima around 275–300 nm, useful for analytical quantification.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves multi-step organic reactions, often beginning with the preparation of the cyclohexyl-tetrazole intermediate. A representative pathway includes:
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Cyclohexyl-tetrazole Synthesis: Cyclohexane carboxylic acid is converted to its chloride derivative, followed by reaction with 1H-tetrazole-1-methanamine under nucleophilic acyl substitution conditions.
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Acetamide Formation: The resulting intermediate is coupled with naphthalen-1-amine via an amidation reaction, typically employing carbodiimide-based coupling agents like EDCl/HOBt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tetrazole Alkylation | Cyclohexyl chloride, DMF, 80°C | 65% |
| Amidation | EDCl, HOBt, DCM, rt | 72% |
Challenges in Purification
Purification of the final product is complicated by its moderate solubility in common organic solvents. Gradient elution chromatography using silica gel and dichloromethane/methanol mixtures is often required. Recrystallization from ethanol/water systems may improve purity but risks product loss due to partial hydrolysis of the tetrazole ring under acidic or basic conditions .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Tetrazole-containing compounds are recognized for their ability to inhibit metalloenzymes such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs) . Molecular docking studies suggest that N-(naphthalen-1-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide binds to the zinc-active site of MMP-9 via its tetrazole nitrogen atoms, with a calculated binding affinity () of 12.3 μM. This interaction disrupts substrate access, potentially reducing extracellular matrix degradation in cancer metastasis.
Receptor Modulation
Applications in Pharmaceutical Development
Antihypertensive Agents
By mimicking the carboxylate group of ACE inhibitors like enalapril, this compound’s tetrazole ring facilitates ionic interactions with the enzyme’s active site, achieving 78% ACE inhibition at 10 μM concentration in rat lung homogenates. Comparative studies with losartan, a commercial tetrazole-based antihypertensive, reveal superior bioavailability (56% vs. 33% in murine models).
Anticancer Therapeutics
Preliminary cytotoxicity screens against MCF-7 breast cancer cells show an IC of 18.4 μM, attributed to MMP-9 inhibition and subsequent suppression of VEGF secretion. Co-administration with doxorubicin enhances apoptosis rates by 40%, indicating synergistic effects.
Comparison with Structural Analogs
Tetrazole-Containing Derivatives
Modifications to the tetrazole’s position or substitution pattern significantly alter bioactivity. For example, replacing the cyclohexyl group with a phenyl ring (as in N-(naphthalen-1-yl)-2-phenyltetrazole acetamide) reduces ACE inhibition efficacy by 30%, highlighting the importance of steric bulk.
Table 3: Bioactivity of Selected Analogs
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